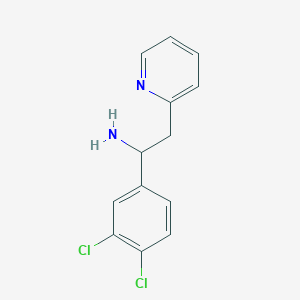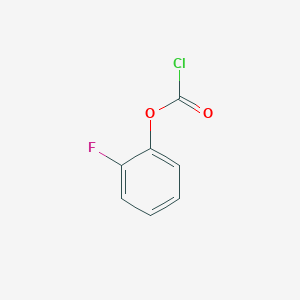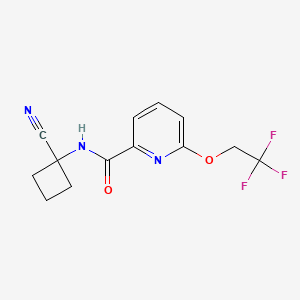
N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained attention in the field of cancer research. It has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Novel indane-amide compounds, which share a structural motif with the compound of interest, were synthesized and investigated for their antioxidant activity. Some compounds demonstrated promising activities, indicating potential neuroprotective benefits relevant to diseases like Alzheimer's (K. Mohamed & E. H. El-Sayed, 2019) source.
- Research on the synthesis of oligopyridines, which are structurally related to pyridine derivatives, highlights methods for creating complex organic structures that could be used in various chemical and pharmaceutical applications (G. Pabst & J. Sauer, 1998) source.
- The synthesis of spirocyclic dihydropyridines from N-alkenyl pyridine carboxamides showcases the potential for creating spirocyclic heterocycles with drug-like features, indicating applications in drug development (Jemma Senczyszyn, H. Brice, & J. Clayden, 2013) source.
Antimicrobial and Antifungal Activities
- Synthesis of N-(substituted pyridinyl) derivatives demonstrated moderate antifungal activities against various phytopathogenic fungi, suggesting the potential for agricultural applications in protecting crops from fungal infections (Zhi-bing Wu et al., 2012) source.
Material Science Applications
- A study on the synthesis and characterization of new soluble polyamides from specific dicarboxylic acid monomers, including pyridine derivatives, highlighted their excellent solubility and thermal properties. These materials could be utilized in the creation of high-performance polymers for various industrial applications (D. Liaw, Been-Yang Liaw, & Jau-Jing Chen, 2000) source.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)8-21-10-4-1-3-9(18-10)11(20)19-12(7-17)5-2-6-12/h1,3-4H,2,5-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPAUGZXRLLWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NC(=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)
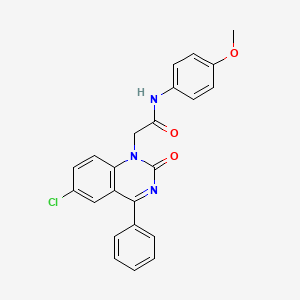
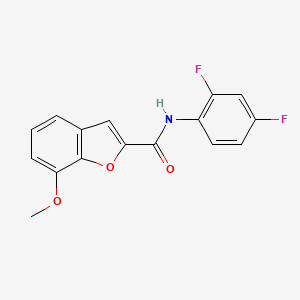
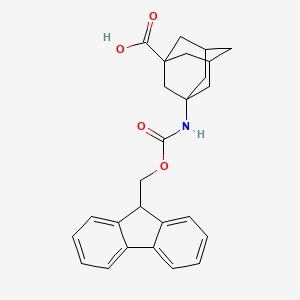
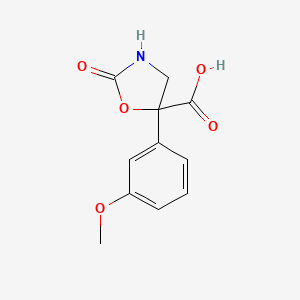
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2467799.png)
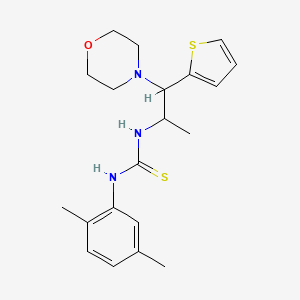
![N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
